molecular formula C6H4BrF5S B2568822 2-Bromophenylsulphur pentafluoride CAS No. 1435807-16-1

2-Bromophenylsulphur pentafluoride

Cat. No.: B2568822
CAS No.: 1435807-16-1
M. Wt: 283.05
InChI Key: VDPHYCXVSOHZEZ-UHFFFAOYSA-N
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Description

2-Bromophenylsulphur pentafluoride is an organosulfur compound with the molecular formula C6H4BrF5S. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a pentafluorosulfur group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylsulphur pentafluoride typically involves the reaction of bromobenzene with sulfur pentafluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include transition metal complexes, which facilitate the formation of the carbon-sulfur bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and ensure the efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenylsulphur pentafluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed:

Scientific Research Applications

2-Bromophenylsulphur pentafluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromophenylsulphur pentafluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Chlorophenylsulphur pentafluoride: Similar structure but with a chlorine atom instead of bromine.

    2-Fluorophenylsulphur pentafluoride: Contains a fluorine atom in place of bromine.

    2-Iodophenylsulphur pentafluoride: Features an iodine atom instead of bromine.

Comparison: 2-Bromophenylsulphur pentafluoride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

(2-bromophenyl)-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPHYCXVSOHZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(F)(F)(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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